2-Amino-5-fluoropyrimidine-4,6-diol

Vue d'ensemble

Description

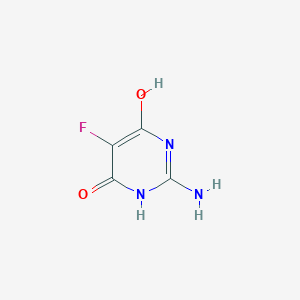

2-Amino-5-fluoropyrimidine-4,6-diol is an organic compound with the molecular formula C4H4FN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoropyrimidine-4,6-diol typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another method involves the reaction of 5-fluoro-4,6-dihydroxy-2-pyrimidineamine with phosphorous oxychloride and 2-picoline at 110°C for 3.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-fluoropyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium ethoxide and phosphorous oxychloride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride yields 5-fluoro-4,6-dichloro-2-pyrimidineamine .

Applications De Recherche Scientifique

2-Amino-5-fluoropyrimidine-4,6-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The exact mechanism of action of 2-Amino-5-fluoropyrimidine-4,6-diol is not fully understood. it is known to inhibit immune-activated nitric oxide production, which suggests potential anti-inflammatory properties . The compound may interact with specific molecular targets and pathways involved in inflammation and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: Lacks the fluorine atom at the 5-position.

2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.

Uniqueness

2-Amino-5-fluoropyrimidine-4,6-diol is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Activité Biologique

2-Amino-5-fluoropyrimidine-4,6-diol is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and immunology. The following sections delve into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₄H₃FN₂O₂

- Molecular Weight : Approximately 130.018 g/mol

- Structural Features : The compound features an amino group at position 2 and fluorine at position 5, which enhance its biological activity compared to other pyrimidine derivatives.

The mechanism of action for this compound primarily involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, crucial for DNA synthesis. This inhibition can lead to antitumor effects by disrupting the proliferation of cancer cells .

- Modulation of Nitric Oxide Production : Research indicates that this compound may influence nitric oxide (NO) production in immune-activated cells, thereby modulating immune responses and cytokine secretion.

Anticancer Activity

This compound has demonstrated significant anticancer properties:

- Antimetabolite Effects : It acts as an antimetabolite by interfering with DNA synthesis, similar to other fluorinated pyrimidines like 5-fluorouracil (5-FU). Studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231 .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms observed in other antiviral agents derived from pyrimidine structures.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by modulating the production of inflammatory mediators such as nitric oxide in activated immune cells. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives of fluorinated pyrimidines, including this compound. The results indicated that this compound exhibited superior activity against several cancer cell lines compared to standard chemotherapeutics like cisplatin .

- Nitric Oxide Modulation : An investigation into the effects of this compound on nitric oxide production revealed that it significantly inhibits NO synthesis in immune cells activated by pro-inflammatory stimuli. This finding underscores its potential role in therapeutic strategies aimed at controlling excessive inflammation.

- Comparative Analysis with Related Compounds : In comparative studies with structurally similar compounds (e.g., 5-chloropyrimidine derivatives), this compound showed enhanced biological activity attributed to its unique amino and fluorine substitutions.

Propriétés

IUPAC Name |

2-amino-5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKBZBJTAFWAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283707 | |

| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-96-5 | |

| Record name | 669-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.